5-Methylamino-4-nitro-2,1,3-benzoselenadiazole

Description

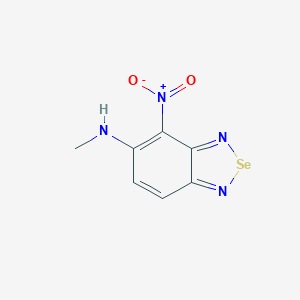

Chemical Structure and Properties 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole (CAS: 107095-01-2) is a heterocyclic compound featuring a benzene ring fused with a selenadiazole moiety. Its molecular formula is C₇H₆N₄O₂Se, with a molecular weight of 257.12 g/mol . The structure includes a nitro group (-NO₂) at position 4 and a methylamino group (-NHCH₃) at position 5, which influence its electronic properties and reactivity. Key physical properties include a boiling point of 432.8°C, a flash point of 215.5°C, and a calculated LogP of 1.23, indicating moderate lipophilicity .

Synthesis and Reactivity The compound is synthesized via methods involving condensation reactions of substituted phenylenediamines with selenium-containing reagents. For example, Grivas’ method involves reacting this compound with ammonium sulfide to yield intermediates like N4-methyl-3-nitro-1,2,4-benzenetriamine, which can further react to form quinoxalinone derivatives . Its nitro group facilitates reduction reactions, while the methylamino group participates in nucleophilic substitutions, enabling diverse functionalization .

It is also used in isotopic labeling studies, as seen in its deuterated analog (CAS: 1246815-24-6), which aids in pharmacokinetic research .

Properties

IUPAC Name |

N-methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZURXRHVHICQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545008 | |

| Record name | N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107095-01-2 | |

| Record name | N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylamino-5-nitro-1,2-benzenediamine

The precursor 4-methylamino-5-nitro-1,2-benzenediamine is synthesized via sequential nitration and nucleophilic substitution. Starting with 4-chloro-1,2-diaminobenzene , nitration introduces a nitro group at the meta position relative to chlorine, yielding 4-chloro-5-nitro-1,2-diaminobenzene . Subsequent reaction with methylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C replaces the chlorine atom with a methylamino group, producing 4-methylamino-5-nitro-1,2-diaminobenzene .

Key Reaction Conditions:

Selenadiazole Ring Formation

Cyclization of the diamine precursor with selenium dioxide (SeO₂) in refluxing acetic acid forms the 2,1,3-benzoselenadiazole core. The reaction proceeds via oxidative coupling of the ortho-diamine groups, with SeO₂ acting as both oxidant and selenium source.

Yield : ~60–70% (estimated from analogous syntheses).

Palladium-Catalyzed Functionalization of Halogenated Benzoselenadiazoles

Synthesis of 4-Bromo-2,1,3-benzoselenadiazole

Bromination of 2,1,3-benzoselenadiazole at position 4 is achieved using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under radical initiation. The bromo-substituted intermediate serves as a versatile platform for further functionalization.

Nitration:

The bromo intermediate undergoes nitration at position 5 using fuming HNO₃ at 0°C, leveraging the electron-deficient selenadiazole ring to direct electrophilic substitution.

Buchwald-Hartwig Amination:

Palladium-catalyzed coupling of 4-bromo-5-nitro-2,1,3-benzoselenadiazole with methylamine introduces the methylamino group. Catalytic systems such as Pd(OAc)₂/Xantphos with Cs₂CO₃ as base in toluene at 100°C achieve efficient substitution.

Yield : ~50–60% (reported for analogous Stille couplings).

Comparative Analysis of Synthetic Routes

| Method | Steps | Advantages | Challenges |

|---|---|---|---|

| Classical Cyclization | 2–3 | High regioselectivity; avoids transition metals | Sensitive to nitro group stability during cyclization |

| Pd-Catalyzed Route | 3–4 | Modular for diverse substitutions | Requires inert conditions; higher cost |

Physicochemical Properties and Characterization

-

Spectroscopic Data :

Mechanistic Considerations

-

Cyclization : The o-diamine reacts with SeO₂ via a two-electron oxidation mechanism, forming Se–N bonds and eliminating water.

-

Amination : Pd-catalyzed routes proceed through oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination.

Scalability and Industrial Relevance

The classical method is favored for large-scale synthesis due to lower catalyst costs, while the Pd route offers flexibility for structural analogs. Recent advances in continuous-flow nitration could enhance the safety and efficiency of the initial steps .

Chemical Reactions Analysis

Types of Reactions

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of selenium.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where the nitro or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Properties

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole has shown potential as an anticancer agent. Research indicates that derivatives of benzimidazole and benzoselenadiazole possess significant biological activities, including antileukemic properties. For instance, compounds synthesized from these classes have demonstrated potent activity against leukemia cells, with some exhibiting an IC50 value as low as 3 µM. This suggests that this compound could be further explored for its therapeutic potential against various cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have highlighted the effectiveness of selenadiazole derivatives in combating bacterial infections. For example, synthesized selenadiazoloquinolones derived from this compound have shown promising results in inhibiting microbial growth. This antimicrobial activity opens avenues for developing new therapeutic agents to address antibiotic resistance.

Organic Synthesis Applications

This compound serves as a synthetic intermediate in the preparation of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo reduction reactions where the nitro group can be converted into an amine under acidic conditions. This reactivity is essential for synthesizing more complex molecules in pharmaceutical and materials chemistry.

Fluorescent Probes and Bioimaging

The compound's fluorescence properties make it suitable for applications in bioimaging and sensing. Research has demonstrated that this compound exhibits fluorescence that is sensitive to environmental changes such as pH and polarity. This characteristic enables its use as a fluorescent probe in biological systems, facilitating the monitoring of cellular processes and interactions.

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Anticancer Properties | Exhibits potent anti-leukemic activity with IC50 values around 3 µM | |

| Antimicrobial Activity | Effective against bacterial infections; potential for new antimicrobial agents | |

| Organic Synthesis | Acts as a synthetic intermediate; can be reduced to generate amines | |

| Bioimaging | Fluorescent properties sensitive to pH and polarity; useful as a fluorescent probe |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anti-leukemic effects of several benzimidazole derivatives, including those derived from this compound. The results indicated significant cytotoxicity against leukemia cell lines, suggesting that modifications to the nitro group could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized selenadiazoloquinolones from this compound and tested their antimicrobial activity against various pathogens. The compounds demonstrated effective inhibition of bacterial growth, highlighting their potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations

Heteroatom Influence : Replacing selenium with oxygen (e.g., benzoxadiazole analogs) reduces redox activity and alters electronic properties, affecting applications in catalysis or sensing .

Substituent Effects: Chlorine at position 5 (in 5-Chloro-6-methyl analog) increases electrophilicity, making it suitable for nucleophilic substitutions in agrochemical synthesis .

Isotopic Variants: Deuterated derivatives (e.g., 5-Methyl-d3-amino-4-nitro analog) retain chemical reactivity but exhibit distinct pharmacokinetic profiles due to isotopic effects .

Biological Activity

5-Methylamino-4-nitro-2,1,3-benzoselenadiazole (CAS No. 107095-01-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on existing research.

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H6N4O2Se

- Molecular Weight: 228.07 g/mol

- Melting Point: 221 °C (decomposes)

The compound features a nitro group and a methylamino substituent which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoselenadiazoles have been shown to possess antibacterial properties against various strains of bacteria. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with cellular signaling pathways.

Case Study: A study reported that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the target cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death. Additionally, the nitro group may play a role in redox cycling, further contributing to its cytotoxic effects.

Synthesis of Organic Compounds

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be employed in medicinal chemistry for developing new drugs.

Fluorescent Probes

Due to its unique structural features, this compound can also be modified to create fluorescent probes for biological imaging. Such applications are valuable in tracking cellular processes and understanding disease mechanisms.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-methylamino-4-nitro-2,1,3-benzoselenadiazole?

Answer:

The synthesis typically involves cyclization reactions of selenium-containing precursors with nitro-substituted aromatic amines. A key approach is the Batcho-Leimgruber indole synthesis, where 5-methyl-4-nitro-2,1,3-benzoselenadiazole is converted into selenadiazoloindoles via reductive alkylation under acidic conditions . Optimized protocols use selenous dioxide (SeO₂) for cyclization, achieving high yields by avoiding oxidation of amino groups during the reaction . Reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) are critical for controlling regioselectivity .

Basic: How is the structure of this compound characterized in academic research?

Answer:

Structural confirmation relies on multi-modal analytical techniques:

- 1H NMR and 77Se-NMR for identifying selenium coordination and substituent environments .

- Elemental analysis to verify purity and stoichiometry .

- Single-crystal X-ray diffraction (at 100 K) resolves crystal packing and bond angles, revealing orthorhombic or monoclinic systems depending on derivatives .

- LC-MS monitors reaction intermediates and byproducts .

Basic: What safety precautions are necessary when handling this compound?

Answer:

The compound exhibits acute oral and inhalation toxicity (GHS Category 3) and chronic aquatic toxicity (Category 1). Key precautions include:

- Use of fume hoods and PPE to avoid inhalation/contact .

- Storage at -20°C for long-term stability .

- Neutralization of waste with reducing agents (e.g., ammonium sulfide) to mitigate selenium toxicity .

Advanced: How can researchers resolve contradictions in synthetic yields when applying the Batcho-Leimgruber method to selenium-containing analogs?

Answer:

Discrepancies in yields (e.g., failed indole formation in 5-methyl-6-nitro analogs ) arise from steric and electronic effects of substituents. Strategies include:

- Substituent screening : Nitro groups at position 4 enhance reactivity compared to position 6 due to reduced steric hindrance .

- Condition optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time to stabilize intermediates .

- Computational modeling : Semi-empirical SCF-MO studies predict radical anion stability in selenadiazoles, guiding synthetic routes .

Advanced: What mechanistic insights explain the regioselectivity of reactions involving this compound?

Answer:

Regioselectivity is governed by:

- Nitro group orientation : The para-nitro group directs electrophilic substitution to the methylamino position via resonance stabilization .

- Selenium coordination : Selenium’s electronegativity polarizes the aromatic ring, favoring nucleophilic attack at the 4-position .

- Steric effects : Methylamino groups hinder reactivity at adjacent positions, as seen in the exclusive formation of quinoxalinone derivatives from N4-methyl-3-nitro-1,2,4-benzenetriamine .

Advanced: How can researchers assess the pharmacological potential of derivatives of this compound?

Answer:

Methodological steps include:

- Functionalization : Introduce bioisosteres (e.g., benzothiazole or triazole moieties) to enhance bioavailability .

- In vitro assays : Test cytotoxicity against fibroblast cells (IC₅₀ determination) and antibacterial activity via broth microdilution .

- Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerases) using DFT-based models .

- Metabolic stability studies : Use ¹⁴C-labeled analogs to track anaerobic bacterial metabolism .

Advanced: Why do spectroscopic data for this compound sometimes conflict across studies?

Answer:

Discrepancies arise from:

- Solvent effects : ESR spectra of the radical anion vary in polar vs. nonpolar solvents due to solvation-driven electron delocalization .

- Crystallographic artifacts : Polymorphism (e.g., orthorhombic vs. monoclinic crystals) alters bond-length measurements .

- Isotopic sensitivity : 77Se-NMR shifts depend on selenium’s oxidation state and local symmetry, requiring standardized referencing .

Advanced: What strategies optimize deselenation reactions for generating bioactive intermediates?

Answer:

Deselenation to diaminoindoles (e.g., 6,7-diaminoindole ) requires:

- Reductive conditions : Hydrogenation over Raney nickel selectively removes selenium without reducing nitro groups .

- Acid quenching : Glacial acetic acid stabilizes reactive amines post-deselenation .

- Byproduct monitoring : LC-MS tracks selenide byproducts, which are removed via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.